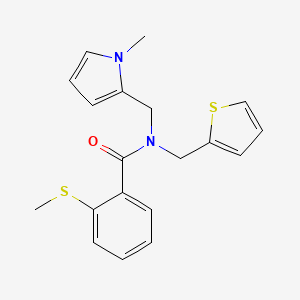

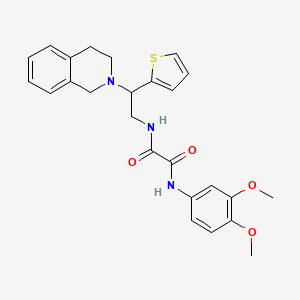

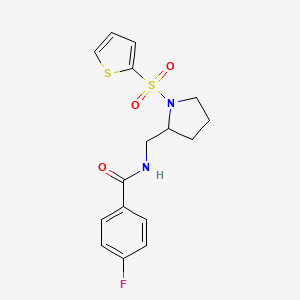

![molecular formula C21H24N2O6 B2683780 ethyl 2-[[2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetyl]amino]acetate CAS No. 898456-58-1](/img/structure/B2683780.png)

ethyl 2-[[2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetyl]amino]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The closest compound I found is Ethyl (3,4-dihydro-1H-isoquinolin-2-yl)acetate . It’s a compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol . The IUPAC name is ethyl 2-(3,4-dihydro-1H-isoquinolin-2-yl)acetate .

Molecular Structure Analysis

The molecular structure of similar compounds involves a dihedral angle between the essentially planar 1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline ring system and the benzene ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a molecular weight of 219.28 g/mol, a computed XLogP3-AA of 2.1, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 4 .

Applications De Recherche Scientifique

Synthesis and Medicinal Chemistry

Research has focused on the synthesis of related compounds, demonstrating their potential in medicinal chemistry. For instance, Ahmed et al. (2006) explored the antimicrobial activity of succinimido(2-aryl-4-oxo-3-{((quinolin-8-yloxy)acetyl)amino}-1,3-thiazolidin-5-yl)acetates, synthesized through a multi-step reaction starting with hydroxyquinoline. These compounds exhibited significant inhibition of bacterial and fungal growth, showcasing the chemical's utility in developing new antimicrobial agents Maqbool Ahmed, Ranjana Sharma, D. P. Nagda, J. L. Jat, G. L. Talesara, 2006.

Catalysis and Chemical Transformations

Gemma et al. (2002) reported on the selective cobalt boride catalyzed reduction of cyanoester intermediates, a crucial step in the synthesis of novel spiro-polycondensed heterocyclic systems. This research underscores the compound's role in facilitating complex chemical transformations, leading to new structures with potential biological activities S. Gemma, G. Campiani, S. Butini, E. Morelli, P. Minetti, O. Tinti, V. Nacci, 2002.

Antibiotic Discovery

Asolkar et al. (2004) discovered new natural products, including a tetrahydroquinoline derivative named helquinoline, from Janibacter limosus with high biological activity against bacteria and fungi. This finding highlights the compound's potential in leading to new antibiotic discoveries R. Asolkar, D. Schröder, R. Heckmann, S. Lang, I. Wagner-Döbler, H. Laatsch, 2004.

Anticancer Research

Hawas et al. (2009) identified mansouramycins, isoquinolinequinones from a marine streptomycete, showing significant cytotoxicity against various cancer cell lines. This research demonstrates the compound's relevance in anticancer drug discovery, particularly for non-small cell lung cancer, breast cancer, melanoma, and prostate cancer U. Hawas, M. Shaaban, K. Shaaban, M. Speitling, A. Maier, G. Kelter, H. Fiebig, M. Meiners, E. Helmke, H. Laatsch, 2009.

Spectroscopic and Molecular Docking Studies

El-Azab et al. (2016) conducted a comprehensive spectroscopic analysis and molecular docking study on a similar compound, revealing insights into its molecular structure, electronic properties, and potential biological interactions. Such studies are crucial for understanding the compound's interactions at the molecular level, paving the way for targeted drug design A. El-Azab, K. Jalaja, A. Abdel-Aziz, A. M. Al-Obaid, Y. Mary, C. Y. Panicker, C. Alsenoy, 2016.

Mécanisme D'action

3,4-Dihydroisoquinoline

This is a type of isoquinoline, a nitrogen-containing heterocyclic compound. Isoquinolines are found in a number of natural and synthetic compounds with a wide range of biological activities . For example, some isoquinoline derivatives have been studied for their antidepressant and anticonvulsant activities .

Propriétés

IUPAC Name |

ethyl 2-[[2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O6/c1-2-27-21(26)10-22-20(25)14-29-19-13-28-17(9-18(19)24)12-23-8-7-15-5-3-4-6-16(15)11-23/h3-6,9,13H,2,7-8,10-12,14H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFSWZRFHXRTISB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)COC1=COC(=CC1=O)CN2CCC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-[[2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetyl]amino]acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

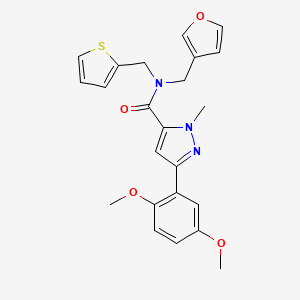

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-4-cyanobenzamide](/img/structure/B2683697.png)

![1-phenyl-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone]](/img/structure/B2683699.png)

![2-(3,5-dimethylisoxazol-4-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2683705.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2683707.png)

![2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-3-(furan-2-ylmethyl)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2683712.png)